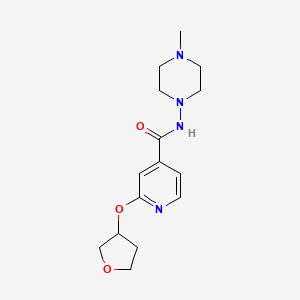

N-(4-methylpiperazin-1-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide

Description

Properties

IUPAC Name |

N-(4-methylpiperazin-1-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O3/c1-18-5-7-19(8-6-18)17-15(20)12-2-4-16-14(10-12)22-13-3-9-21-11-13/h2,4,10,13H,3,5-9,11H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRNMXCKFSBSQAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)NC(=O)C2=CC(=NC=C2)OC3CCOC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylpiperazin-1-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide typically involves multiple steps, starting with the preparation of the individual components. One common method includes:

Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with a suitable alkylating agent.

Synthesis of the pyridine ring: This often involves the cyclization of appropriate precursors under acidic or basic conditions.

Oxolane moiety attachment: The oxolane ring can be introduced via nucleophilic substitution reactions.

Coupling reactions: The final step involves coupling the piperazine, pyridine, and oxolane components using reagents like carbodiimides or other coupling agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylpiperazin-1-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

N-(4-methylpiperazin-1-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or ligand for studying protein interactions.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methylpiperazin-1-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues from Patent Literature

Example 51 (Patent EP 2024) :

(2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)-1-(1-(1-oxoisoindolin-2-yl)cyclopentanecarbonyl)pyrrolidine-2-carboxamide

- Key Features: Pyrrolidine-2-carboxamide core with a hydroxy group at the 4-position. 4-Methylthiazole and isoindolinone substituents.

- Comparison: Unlike the target compound, this analogue lacks a pyridine ring but shares the carboxamide functionality. The thiazole and isoindolinone groups suggest a focus on kinase or protease inhibition, common in oncology therapeutics.

Example 52 (Patent EP 2024): (2S,4R)-4-hydroxy-1-((2S,3S)-3-hydroxy-2-(4-methylpentanamido)butanoyl)-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide

- Key Features :

- Additional hydroxy and 4-methylpentanamido substituents.

- Increased hydrogen-bonding capacity compared to Example 51.

- Comparison : The branched alkyl chain in this compound may enhance membrane permeability but could reduce metabolic stability compared to the oxolane group in the target compound.

Pyridine Derivatives from Commercial Catalogs

2-Methoxy-3-pivalamidoisonicotinic acid (Catalog 2017) :

- Key Features: Isonicotinic acid backbone with methoxy and pivalamido groups.

- Comparison : The absence of a piperazine group limits solubility compared to the target compound, but the methoxy group may enhance passive diffusion.

N-(2-iodo-3-methoxypyridin-4-yl)pivalamide (Catalog 2017) :

- Key Features :

- Iodo substituent at the 2-position.

- Methoxy and pivalamido groups.

- Comparison : The iodine atom increases molecular weight and polarizability, which could be advantageous in radiopharmaceuticals or as a heavy atom in crystallography. However, it may also introduce toxicity concerns absent in the target compound .

Complex Heterocyclic Carboxamide ()

(4R)-1-[1-[(S)-[1-cyclopentyl-3-(2-methylphenyl)pyrazol-4-yl]-(4-methylphenyl)methyl]-2-oxidanylidene-pyridin-3-yl]-3-methyl-2-oxidanylidene-N-(3-oxidanylidene-2-azabicyclo[2.2.2]octan-4-yl)imidazolidine-4-carboxamide

- Key Features :

- Imidazolidine and pyrazole rings.

- Bicyclic 2-azabicyclo[2.2.2]octane substituent.

- Comparison : The bicyclic system and pyrazole group suggest a focus on CNS targets, whereas the target compound’s piperazine and oxolane groups are more typical in antimicrobial or antiviral agents .

Structural Comparison Table

Research Findings and Limitations

- Piperazine vs. Thiazole : The target compound’s piperazine group likely offers better aqueous solubility than the thiazole-containing patent compounds, though thiazoles may provide stronger target binding .

- Oxolane vs. Iodo Substituents : The oxolane ether in the target compound balances lipophilicity and metabolic stability, whereas iodo substituents in catalog compounds may limit therapeutic utility due to toxicity risks .

- Data Gaps : The provided evidence lacks comparative pharmacological or physicochemical data (e.g., IC50, logP, solubility). Further studies are needed to validate these structural hypotheses.

Biological Activity

N-(4-methylpiperazin-1-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described by its IUPAC name and molecular formula:

- IUPAC Name : N-(4-methylpiperazin-1-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide

- Molecular Formula : C15H22N4O3

N-(4-methylpiperazin-1-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide primarily interacts with various biological targets, including receptors involved in neurotransmission and cell signaling pathways. Specifically, it has been studied for its role as a modulator of the muscarinic acetylcholine receptors (mAChRs), particularly M4 subtype, which is implicated in several central nervous system disorders.

Binding Affinity and Selectivity

Research indicates that this compound exhibits significant binding affinity for mAChRs, particularly M4, which is known to couple with G_i/o proteins. The modulation of these receptors can lead to various downstream effects such as inhibition of adenylyl cyclase and alterations in cyclic AMP (cAMP) levels, ultimately influencing neuronal excitability and neurotransmitter release .

Biological Activity

The biological activities of N-(4-methylpiperazin-1-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide include:

- Neuroprotective Effects : Studies have shown that the compound may exert neuroprotective effects through its action on mAChRs, potentially reducing neuronal damage in models of neurodegenerative diseases such as Alzheimer's disease .

- Antidepressant Activity : Preliminary studies suggest that the modulation of mAChRs may also contribute to antidepressant-like effects in animal models, indicating a broader therapeutic potential beyond neuroprotection .

- Anti-inflammatory Properties : There is emerging evidence that this compound may possess anti-inflammatory properties, making it a candidate for further studies in inflammatory conditions .

Case Studies and Experimental Data

Several studies have been conducted to evaluate the pharmacological properties of N-(4-methylpiperazin-1-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide:

Q & A

Basic Questions

Q. What are the recommended synthetic routes for N-(4-methylpiperazin-1-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide, and how can purity be ensured?

- Methodology : Synthesis typically involves coupling pyridine-4-carboxylic acid derivatives with substituted piperazine and tetrahydrofuran (oxolane) moieties. For example, analogous compounds are synthesized via nucleophilic substitution or amide coupling under inert conditions (e.g., dichloromethane with NaOH as a base) .

- Purity Assurance : High-performance liquid chromatography (HPLC) with ≥98% purity thresholds is standard. Column chromatography and recrystallization may optimize yield and purity .

Q. How do structural features like the oxolane (tetrahydrofuran) ring influence solubility and stability?

- Key Insights : The oxolane ring enhances aqueous solubility due to its oxygen-rich, polar structure. Stability is influenced by steric hindrance from the 4-methylpiperazine group, which may reduce metabolic degradation .

- Experimental Validation : Solubility assays (e.g., shake-flask method) and stability tests under varying pH/temperature conditions are recommended .

Q. What safety precautions are critical during handling and storage?

- Hazard Mitigation : Classified under acute toxicity (Category 4 for oral/dermal/inhalation routes). Use PPE (gloves, goggles), work in fume hoods, and avoid direct contact. Storage conditions: dry, cool (2–8°C), inert atmosphere .

- Emergency Protocols : Immediate decontamination with water/ethanol for spills; medical consultation for exposure .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for kinase inhibition?

- Design Strategy : Substitutions at the pyridine 3-position (e.g., electron-withdrawing groups) enhance enzyme binding affinity, while modifications to the piperazine group improve selectivity against off-target kinases .

- Case Study : In Met kinase inhibitors, 4-ethoxy substitution on pyridone increased solubility and reduced off-target effects, a principle applicable here .

Q. What in vivo models are suitable for evaluating pharmacokinetics and efficacy?

- Models : Xenograft models (e.g., GTL-16 gastric carcinoma) for tumor growth inhibition. Oral administration protocols assess bioavailability and half-life .

- Metrics : Plasma concentration-time profiles (LC-MS/MS), tumor volume measurement, and histopathological analysis .

Q. How can contradictory data on substituent effects be resolved?

- Analysis Framework : Compare in vitro enzyme assays (IC50 values) with in vivo metabolite profiling. For example, trifluoromethyl groups may boost lipophilicity in vitro but reduce oral absorption due to poor solubility .

- Statistical Tools : Multivariate regression to isolate substituent contributions; molecular dynamics simulations to predict binding conformations .

Q. What computational methods predict binding interactions with WDR5 or other epigenetic targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.